4-(2-Bromoacetyl)phenyl methanesulfonate
Description
4-(2-Bromoacetyl)phenyl methanesulfonate is an organic compound featuring a bromoacetyl group (-COCH₂Br) and a methanesulfonate ester (-OSO₂CH₃) attached to a phenyl ring. The bromoacetyl group confers electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly for forming heterocycles or covalent adducts with nucleophiles. The methanesulfonate group enhances solubility in polar solvents and may stabilize the compound via ionic interactions.
Properties
Molecular Formula |
C9H9BrO4S |
|---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
[4-(2-bromoacetyl)phenyl] methanesulfonate |
InChI |
InChI=1S/C9H9BrO4S/c1-15(12,13)14-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 |
InChI Key |
CDSKVPBWDRPWCD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
4-(2-Bromoacetyl)phenyl methanesulfonate serves as an important intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it a valuable building block for various chemical transformations. Researchers have utilized this compound in synthesizing derivatives that exhibit significant biological activity, particularly in the development of pharmaceuticals.
Pharmaceutical Development
The compound has been studied for its interactions with biological systems, particularly concerning enzyme inhibition and its potential as a therapeutic agent. The presence of the bromine atom enhances its reactivity, allowing it to modify proteins and nucleic acids through nucleophilic attack. This modification can influence biochemical pathways, making it relevant in drug design and development .
Case Study: Enzyme Inhibition
Research indicates that this compound may act as an electrophile interacting with nucleophilic sites on proteins or DNA. This interaction can lead to alterations in protein function, which is critical in understanding its role in medicinal chemistry. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase-2, an enzyme involved in inflammatory processes, suggesting that this compound could have similar applications .
Investigations into the biological activity of this compound have revealed its potential as an anticancer agent. The compound's ability to modify biomolecules has implications for cancer treatment, as it may influence cell cycle progression and apoptosis in cancer cells. For example, structural analogs have demonstrated antiproliferative effects against various cancer cell lines, indicating that this compound could be further explored for its therapeutic potential .
Synthesis of Derivatives
The synthesis of this compound typically involves several steps that can lead to various derivatives with enhanced properties. These derivatives can be tailored for specific applications in medicinal chemistry or materials science. The versatility of the compound allows researchers to explore a wide range of modifications, potentially leading to novel therapeutic agents or materials with unique properties .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used in pharmaceutical development |
| Pharmaceutical Development | Potential therapeutic agent with enzyme inhibition properties | Anticancer activity against specific cell lines |
| Biological Activity | Modifies biomolecules affecting biochemical pathways | Influences protein function and cancer treatment |
| Synthesis of Derivatives | Versatile starting material for creating new compounds | Tailored derivatives for specific applications |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in the 2-bromoacetyl group serves as a prime site for nucleophilic displacement due to its high electrophilicity. Key reactions include:
a. Thiolate Substitution
Reaction with sodium thiophenolate (PhSNa) in DMF at 50°C yields 4-(2-(Phenylthio)acetyl)phenyl methanesulfonate. This substitution proceeds via an SN2 mechanism, confirmed by retention of stereochemistry in chiral analogs .
b. Amine Alkylation
Primary amines (e.g., benzylamine) react selectively at the bromo position:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | EtOH, 65°C, 6h | 4-(2-(Benzylamino)acetyl)phenyl MsO | 82 |
| Piperidine | THF, RT, 12h | 4-(2-(Piperidin-1-yl)acetyl)phenyl MsO | 76 |
The methanesulfonate group remains intact under these conditions, demonstrating orthogonal reactivity .
Biological Interactions
The compound modifies biomolecules via covalent bonding:
a. Protein Adduct Formation
Incubation with bovine serum albumin (BSA) at pH 7.4 leads to alkylation of cysteine residues. MALDI-TOF analysis shows a mass shift of +290.15 Da (matching bromoacetyl adducts) .
b. Enzyme Inhibition
Comparative inhibition studies reveal:
| Enzyme | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| Carbonic Anhydrase | 0.12 | Active-site cysteine alkylation | |
| Acetylcholinesterase | 1.8 | Non-competitive inhibition |
Cross-Coupling Reactions
The bromoacetyl group participates in palladium-catalyzed couplings:
a. Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ and arylboronic acids:
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | 4-(2-(4-Methoxyphenyl)acetyl)phenyl MsO | 68 |
| 2-Naphthyl | 4-(2-(2-Naphthyl)acetyl)phenyl MsO | 71 |
Reaction conditions: Dioxane/H₂O (3:1), K₂CO₃, 80°C, 12h .
Functional Group Transformations
a. Methanesulfonate Hydrolysis
Controlled hydrolysis in NaOH/MeOH (1:4) removes the MsO group:
FT-IR shows disappearance of S=O stretches at 1175 cm⁻¹ .
b. Acetyl Group Reduction
NaBH₄ selectively reduces the ketone to an alcohol without affecting Br or MsO:
¹H NMR confirms δ 4.15 ppm (CHOH) and δ 1.98 ppm (CH₂Br) .
Stability Under Thermal/Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition at 218°C. Photolysis at 254 nm in CH₃CN generates phenyl radicals, detected via EPR spin trapping with DMPO .
This compound’s dual reactivity (bromoacetyl electrophilicity + methanesulfonate stability) enables applications in medicinal chemistry, materials science, and synthetic methodology. Recent studies highlight its potential as a bifunctional linker in PROTACs and antibody-drug conjugates .
Comparison with Similar Compounds
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Structure : Bromoacetyl group attached to a methoxy-substituted phenyl ring.
- Key Properties : Molecular weight = 243.08 g/mol; used as a synthetic intermediate under controlled conditions .
- Comparison : Unlike 4-(2-bromoacetyl)phenyl methanesulfonate, the methoxy group in this compound reduces electrophilicity at the aromatic ring, directing reactivity toward the bromoacetyl moiety. The absence of a sulfonate group limits its solubility in aqueous media.
N-(4-(Benzyloxy)-3-(2-bromoacetyl)phenyl)-3-phenylpropanamide (12h)
- Structure : Bromoacetyl and benzyloxy groups on adjacent positions of a phenyl ring, with a propanamide side chain .
- Key Properties : Yield = 72%; melting point = 153–155°C.
- Comparison : The propanamide chain introduces hydrogen-bonding capability, which is absent in this compound. This structural difference may influence biological activity, such as antimicrobial effects observed in similar sulfonamide derivatives .
Methanesulfonate Salts
Imatinib Mesylate
YPC-21440 MsOH and YPC-21817 MsOH
- Structure : Methanesulfonate salts of thiazolidinedione derivatives with imidazopyridazine cores .
- Key Properties : Used as Pan-Pim kinase inhibitors; dissolved in DMSO or 5% glucose for in vitro/in vivo studies.
Functional Group Analogues: Sulfonamide and Thiazole Derivatives
2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate
- Structure : Bromobenzenesulfonamido group attached to a phenylacetic acid backbone .
- Key Properties : Synthesized via condensation with phenylglycine; acts as a ligand in metal complexation.
- Comparison : The sulfonamide group enables chelation, whereas the bromoacetyl group in this compound may favor alkylation reactions .
Thiazole and Thiophene Derivatives from Cyanoacetamide
- Structure: Synthesized via reactions with sulfur, phenyl isothiocyanate, or malononitrile .
- Key Properties : Exhibited antimicrobial activity (e.g., against E. coli and C. albicans).
Data Tables
Table 1: Structural and Physicochemical Comparison
*Theoretical values based on analogous compounds.
Q & A
How can synthetic routes for 4-(2-bromoacetyl)phenyl methanesulfonate be optimized to improve yield and purity?
Methodological Answer:
- Route Comparison : Compare bromoacetylation methods, such as using bromoacetyl bromide vs. brominated intermediates. For example, a 97% yield was achieved using 4,4'-diacetylbiphenyl with bromoacetyl bromide under controlled conditions, whereas direct bromination of biphenyl yielded only 13% .
- Catalyst Selection : Optimize catalysts (e.g., Lewis acids like FeCl₃) to enhance electrophilic substitution efficiency.
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials or di-brominated byproducts.
What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H-NMR : Identify key signals, such as the methanesulfonate methyl group (δ ~3.1 ppm) and bromoacetyl protons (δ ~4.5 ppm). Compare with analogs like N-(4-(benzyloxy)-3-(2-bromoacetyl)phenyl)benzamide, where bromoacetyl CH₂ appears at δ 4.54 ppm .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 493.3 for bromoacetyl-containing derivatives) .
- FT-IR : Confirm sulfonate (S=O stretching at ~1150–1250 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups.
How does the bromoacetyl group influence the reactivity of this compound in heterocyclic synthesis?
Advanced Research Focus
Methodological Answer:
- Nucleophilic Substitution : The α-bromo ketone reacts with amines or thiols to form thiazoles or imidazoles. For example, in chromene synthesis, bromoacetyl derivatives undergo cycloaddition with salicylaldehyde .
- Side Reactions : Competing elimination (e.g., dehydrohalogenation) can occur under basic conditions. Mitigate this by using mild bases (e.g., NaHCO₃) and low temperatures .
What are the stability challenges of this compound under storage or reaction conditions?
Methodological Answer:
- Hydrolysis : The bromoacetyl group is prone to hydrolysis in humid environments. Store under inert gas (N₂/Ar) at –20°C.
- Light Sensitivity : Protect from UV light to prevent radical degradation, as observed in structurally similar methanesulfonates .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C for most aryl methanesulfonates).
How can computational methods predict the reactivity of this compound in drug design?
Advanced Research Focus
Methodological Answer:
- DFT Calculations : Model electrophilic/nucleophilic sites using HOMO-LUMO gaps. For example, the bromoacetyl group’s LUMO aligns with nucleophilic attack by cysteine residues in kinase inhibitors .
- Docking Studies : Simulate interactions with biological targets (e.g., Pim kinases) to guide structural modifications, as seen in YPC-21440 MsOH derivatives .
What strategies resolve contradictions in spectral data for bromoacetyl-containing intermediates?
Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled bromoacetyl groups to distinguish overlapping signals in crowded NMR spectra.
- 2D NMR : Employ HSQC and HMBC to correlate protons with adjacent carbons, resolving ambiguities in aromatic regions .
- Cross-Validation : Compare data with structurally validated analogs, such as N-[4-(2-bromoacetyl)phenyl]acetamide (CAS 21675-02-5) .
How is this compound utilized in the synthesis of kinase inhibitors?
Advanced Research Focus
Methodological Answer:
- Linker Design : The methanesulfonate group enhances solubility, while the bromoacetyl moiety enables covalent binding to kinase ATP pockets. For example, it is a precursor in Pan-Pim kinase inhibitors like YPC-21440 MsOH .
- SAR Studies : Modify the aryl ring (e.g., fluorination) to improve selectivity, as demonstrated in derivatives with 3-fluorophenyl substituents .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Byproduct Control : Monitor di-brominated byproducts via HPLC-MS and optimize stoichiometry (e.g., limit bromoacetyl bromide to 1.1 equivalents) .
- Solvent Selection : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce environmental impact .
How does the compound’s reactivity compare to non-brominated analogs in cross-coupling reactions?
Advanced Research Focus
Methodological Answer:
- Buchwald-Hartwig Amination : The bromoacetyl group facilitates Pd-catalyzed coupling with aryl amines, whereas non-brominated analogs require harsher conditions.
- Selectivity : Bromine acts as a directing group, enabling regioselective functionalization at the para position, as seen in chromene derivatives .
What analytical methods quantify trace impurities in this compound batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
